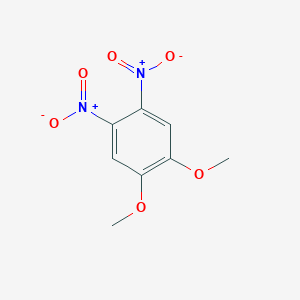

1,2-二甲氧基-4,5-二硝基苯

描述

Synthesis Analysis

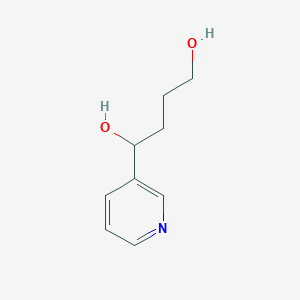

The synthesis of related compounds involves strategic reactions that can offer insights into the synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene. For instance, the hydrogenation of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis leads to specific diamines, which are pivotal intermediates in synthesizing various complex molecules (Besset & Morin, 2009). This approach highlights the importance of selective hydrogenation in modifying the functional groups of dimethoxy-dinitrobenzene derivatives.

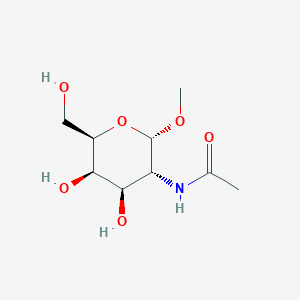

Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives has been a subject of study to understand the spatial arrangement and electronic configuration of these molecules. The crystal structure analysis of related compounds, such as 1,4-dimethoxybenzene derivatives, provides insights into the conformation and bonding within the molecule, which is crucial for predicting reactivity and physical properties (Wang et al., 2008).

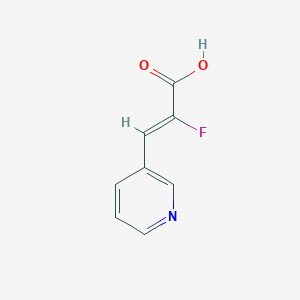

Chemical Reactions and Properties

1,2-Dimethoxy-4,5-dinitrobenzene undergoes various chemical reactions that highlight its reactivity and application potential. For example, electrosynthesis methods have been developed to synthesize polymers from dimethoxybenzene derivatives, demonstrating the versatility of these compounds in polymer chemistry (Martínez et al., 1998). Furthermore, the facile oxidation of fused dimethoxybenzenes to quinones illustrates the chemical reactivity of these compounds and their potential in synthetic chemistry (Kim et al., 2001).

Physical Properties Analysis

The physical properties of 1,2-Dimethoxy-4,5-dinitrobenzene, such as solubility, melting point, and density, are essential for its handling and application in various fields. Studies on the molecular structure of dimethoxybenzene derivatives by gas-phase electron diffraction and quantum chemical calculations provide a detailed understanding of the physical properties of these compounds (Dorofeeva et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,2-Dimethoxy-4,5-dinitrobenzene, such as acidity, basicity, and reactivity towards various reagents, are crucial for its utilization in chemical syntheses. The regioselectivity in the nitration of dialkoxybenzenes provides insight into the chemical behavior of 1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives, showcasing the potential for targeted synthesis of complex molecules (Shopsowitz et al., 2011).

科学研究应用

Tayama 等人 (2012) 引入了 1,2-二甲氧基-4,5-二亚甲基作为 Stevens 重排制备的非环状氨基酸衍生物的新保护基团,突出了其易于引入和去除的特性,使其成为制备此类衍生物的有用方法 (Tayama 等人,2012).

Besset 和 Morin (2009) 展示了使用钯催化成功合成 3,6-二甲氧基苯-1,2-二胺和 4,7-二甲氧基-2-甲基-1H-苯并咪唑,这是咪唑并苯并(氢)醌的关键结构单元 (Besset 和 Morin,2009).

McLellan 和 Thornalley (1992) 讨论了合成 1,2-二氨基-4,5-二甲氧基苯、6,7-二甲氧基-2-甲基喹喔啉和 6,7-二甲氧基-2,3-二甲基喹喔啉用于甲基乙二醛的液相色谱荧光测定 (McLellan 和 Thornalley,1992).

Zhimin (2003) 提出了一种生产 1,2-二氨基-4,5-二甲氧基苯的方法,这是一种用于治疗精神病和精神分裂症精神病的医药中间体分子 (Zhimin,2003).

安全和危害

1,2-Dimethoxy-4,5-dinitrobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用机制

. The primary targets of this compound are not explicitly mentioned in the available literature. Further research is required to identify its specific targets and their roles.

Mode of Action

It is known to be a fluorescent compound that can be used as a probe to study response elements in dna . It has been shown to inhibit HDAC activity and induce nuclear translocation of Nrf2 in wild-type mice .

Biochemical Pathways

It is suggested that it may interact with DNA and potentially influence pathways related to gene expression and regulation .

Result of Action

It has been shown to inhibit hdac activity and induce nuclear translocation of nrf2 in wild-type mice , suggesting it may have a role in regulating gene expression.

Action Environment

It is known that the compound should be stored in a dry, room temperature environment . Additionally, it is recommended to avoid dust formation and inhalation of the compound, indicating that the compound’s action may be influenced by its physical state and the conditions of its environment .

属性

IUPAC Name |

1,2-dimethoxy-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDHPWTYKOAFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278794 | |

| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethoxy-4,5-dinitrobenzene | |

CAS RN |

3395-03-7 | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

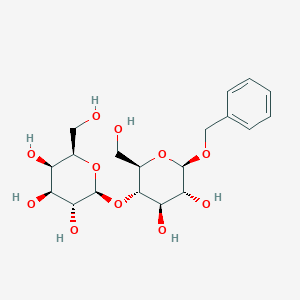

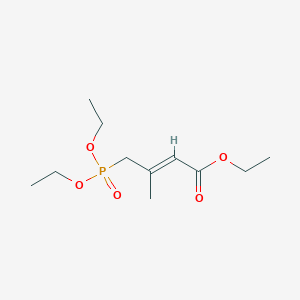

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

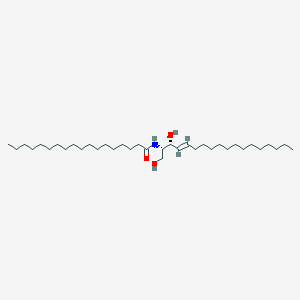

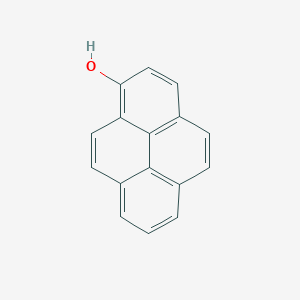

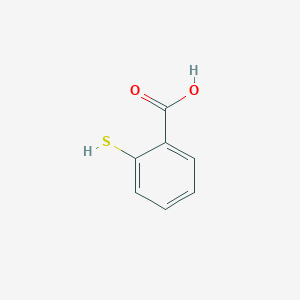

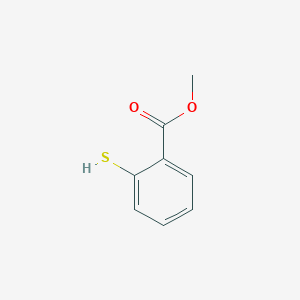

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-Dimethoxy-4,5-dinitrobenzene interact with its target and what are the downstream effects?

A1: The research paper demonstrates that 1,2-Dimethoxy-4,5-dinitrobenzene activates the antioxidant response element (ARE) pathway. [] It achieves this by upregulating the expression of Nrf2 and promoting its translocation into the nucleus. [] This translocation then leads to the activation of ARE and the subsequent upregulation of downstream genes. [] Some of these genes include NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), both of which play crucial roles in antioxidant defense and reducing oxidative stress within cells. [] The increased expression of these enzymes ultimately contributes to the compound's potential for cancer chemoprevention. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。